molecular formula C9H6BrNO2 B2406638 5-Bromo-8-hydroxyquinolin-2(1H)-one CAS No. 1416440-40-8

5-Bromo-8-hydroxyquinolin-2(1H)-one

Cat. No. B2406638
CAS RN: 1416440-40-8
M. Wt: 240.056
InChI Key: KEMIVCPFBJJSIL-UHFFFAOYSA-N
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Description

5-Bromo-8-hydroxyquinolin-2(1H)-one (BHQ) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. BHQ is a heterocyclic organic compound that belongs to the quinoline family. It has a molecular formula of C9H6BrNO2 and a molecular weight of 242.05 g/mol. BHQ is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Scientific Research Applications

Photolabile Protecting Group

5-Bromo-8-hydroxyquinolin-2(1H)-one, also referred to as 8-bromo-7-hydroxyquinoline (BHQ), is utilized as a photolabile protecting group for carboxylic acids. Its properties include high single photon quantum efficiency, sensitivity to multiphoton-induced photolysis, increased solubility, and low fluorescence, making it useful for caging biological messengers (Fedoryak & Dore, 2002).

Spectroscopic Characterization

BHQ's resonance Raman characterization in different forms and its properties in various solutions have been studied. It exhibits different spectroscopic properties based on its form and solution environment (An et al., 2009).

NMR Spectroscopy

The 1H and 13C NMR spectra of 8-hydroxyquinoline and its 5-substituted analogs, including the 5-bromo variant, have been analyzed. This study offers insights into the electronic structure and chemical behavior of these compounds (Kidrič et al., 1981).

Corrosion Inhibition

Derivatives of 8-hydroxyquinoline, including those with 5-bromo substitution, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. Their effectiveness and the underlying mechanisms were studied through experimental and computational methods (Rbaa et al., 2018).

Vibrational Spectroscopy and Theoretical Studies

The vibrational spectroscopy, electronic structure, and molecular properties of 5,7-dibromo-8-hydroxyquinoline, a related compound, have been investigated, providing comparative insights into the effects of bromine and other substituents on 8-hydroxyquinoline (Lakshmi et al., 2011).

Photochromic Spiropyrans and Spirooxazines

5-Bromo-8-hydroxyquinoline has been used in the synthesis of photochromic spiropyrans and spirooxazines, indicating its utility in creating compounds with light-responsive properties (Voloshin et al., 2008).

Metal-Complex Formation

Studies have shown the ability of 8-hydroxyquinoline derivatives, including 5-bromo variants, to form metal complexes, which has implications for their use in medicinal applications and metal ion homeostasis research (Summers et al., 2020).

Synthesis of Novel Derivatives

Research has been conducted on the synthesis of novel derivatives of 8-hydroxyquinoline, providing insights into the chemical behavior and potential applications of these compounds (Majumdar & Mukhopadhyay, 2003).

properties

IUPAC Name

5-bromo-8-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-2-3-7(12)9-5(6)1-4-8(13)11-9/h1-4,12H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMIVCPFBJJSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=CC(=C21)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-hydroxyquinolin-2(1H)-one

CAS RN

1416440-40-8
Record name 5-bromo-8-hydroxy-1,2-dihydroquinolin-2-one
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